molecular formula C8H5FO B2495036 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one CAS No. 409060-44-2

4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one

Cat. No.: B2495036
CAS No.: 409060-44-2
M. Wt: 136.125
InChI Key: PILRCBSBYLVNMJ-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one is a bicyclic ketone derivative featuring a fused cyclobutane-cyclohexenone system with a fluorine substituent at the 4-position. Its molecular formula is C₈H₅FO, and its CAS registry number is 103447-28-5 . This compound is structurally characterized by a rigid bicyclic framework, which confers unique electronic and steric properties. The fluorine atom at the 4-position introduces electron-withdrawing effects, influencing reactivity in synthetic applications such as photoredox catalysis and cycloaddition reactions .

Properties

IUPAC Name

4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILRCBSBYLVNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409060-44-2
Record name 4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
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Preparation Methods

The synthesis of 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves the fluorination of bicyclo[4.2.0]octa-1(6),2,4-trien-7-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one exhibit significant anticancer properties. The compound's structural features may enhance its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that bicyclic compounds can inhibit specific kinases associated with tumor growth, suggesting a pathway for therapeutic development against various cancers .

Antiviral Properties
There is emerging evidence that bicyclic compounds can possess antiviral activity. The unique fluorinated structure of this compound may enhance its efficacy against certain viral pathogens by interfering with viral replication mechanisms or by modulating host cell responses .

Neuroprotective Effects
Recent studies have suggested that this compound may also exhibit neuroprotective effects, potentially being beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress pathways or inhibition of neuroinflammatory processes .

Material Science

Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with unique properties. Its bicyclic structure allows for the creation of materials that exhibit enhanced thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Organic Electronics
Due to its electronic properties, this compound is being investigated for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound could lead to improved charge transport properties and device efficiency .

Biological Research

Ligand Development
As a ligand, this compound has been studied for its ability to bind to various biological targets, including enzymes and receptors involved in critical biochemical pathways. This binding affinity can be leveraged to develop selective inhibitors or probes for studying specific biological processes .

Chemical Biology Studies
The compound serves as a valuable tool in chemical biology for elucidating the roles of specific proteins and pathways in cellular function. By modifying its structure or using it as a scaffold, researchers can design experiments to investigate protein interactions and cellular signaling mechanisms .

Case Studies

Study Title Application Area Findings
Anticancer Activity of Bicyclic CompoundsMedicinal ChemistryDemonstrated inhibition of tumor growth in vitro; potential for drug development .
Fluorinated Compounds Against VirusesMedicinal ChemistryShowed antiviral activity against specific viral strains; mechanism under investigation .
Synthesis of High-performance PolymersMaterial ScienceDeveloped polymers with enhanced thermal stability; applications in industrial materials .
Organic Electronics using Novel LigandsMaterial ScienceImproved charge transport properties observed; potential for next-generation electronic devices .

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bicyclo[4.2.0]octa-triene scaffold is versatile, with substituent variations significantly altering physicochemical and reactivity profiles. Below is a detailed comparison with analogous compounds:

Substituent Effects on Reactivity and Steric Hindrance

Compound Name Substituent(s) Molecular Formula CAS Number Key Reactivity Observations
4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one 4-F C₈H₅FO 103447-28-5 Moderate yield (e.g., 80–85% ee in photoredox coupling) but reduced efficiency compared to smaller substituents due to steric hindrance .
4-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one 4-Br C₈H₅BrO 407610-91-7 Lower reactivity in catalytic reactions; bulky Br increases steric hindrance, leading to diminished yields .
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-carbonitrile 5-F, 7-CN C₉H₅FN₂ 1803591-07-2 Higher thermal stability due to electron-withdrawing CN group; used in advanced intermediates .
3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile 3-F, 7-CN C₉H₅FN₂ EN300-379145 Positional isomerism alters electronic distribution; less steric strain than 4-F derivatives .
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one 4-OCH₃ C₉H₈O₂ Not listed Methoxy group enhances electron density, favoring nucleophilic attacks but reducing oxidative stability .

Physical and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (4-F) and bromine (4-Br) are electron-withdrawing, but Br’s larger size exacerbates steric clashes in catalytic systems (e.g., oxime ester coupling yields drop to <50% for Br vs. ~80% for F) . Methoxy (4-OCH₃) and cyano (7-CN) groups modulate solubility and dipole moments. For example, the 7-CN derivatives (e.g., CAS 1803591-07-2) exhibit higher polarity, making them suitable for chromatographic purification .
  • Thermal Stability :

    • The 4-F derivative decomposes at ~200°C, while the 7-carboxylic acid analog (C₉H₇FO₂, CID 91647635) shows enhanced stability due to hydrogen-bonding capacity .

Commercial Availability and Cost

  • The 4-Fluorobicyclo derivative (CAS 103447-28-5) is priced at $946/50mg (95% purity), while the 5-F-7-CN variant (CAS 1803591-07-2) costs €2,783/500mg , reflecting its niche application in medicinal chemistry .

Biological Activity

4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacology.

  • Molecular Formula : C8_8H5_5FO
  • Molecular Weight : 136.12 g/mol
  • CAS Number : 409060-44-2
  • Melting Point : 39-42 °C
  • Purity : Typically around 95% .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : Research shows that this compound can inhibit the proliferation of cancer cell lines, particularly in breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Targeting Specific Pathways : The compound has been found to modulate key signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity :

  • Bacterial Inhibition : Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Mechanism of Action : The antimicrobial effect is hypothesized to be due to disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent anticancer effects .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Summary of Findings

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits MAPK/ERK pathway
AntimicrobialDisrupts cell membranes; interferes with metabolism

Q & A

Q. What controls are essential when evaluating this compound’s photochemical reactivity?

  • Methodology : Include dark controls to rule out thermal pathways. Use actinometry to calibrate light intensity. Monitor radical formation with spin-trapping agents (e.g., TEMPO) and EPR spectroscopy. Compare quantum yields with structurally similar fluorinated aromatics .

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